molecular formula C9H10N4S B1271120 4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione CAS No. 87239-95-0

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione

Cat. No. B1271120
CAS RN: 87239-95-0
M. Wt: 206.27 g/mol
InChI Key: CUEYNOAJNUCBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a methylphenyl group, and a thione group attached to the triazole ring

Scientific Research Applications

Mechanism of Action

The biological activity of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets and pathways:

Biochemical Analysis

Biochemical Properties

4-Amino-5-(2-Methylphenyl)-2,4-Dihydro-3h-1,2,4-Triazole-3-Thione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves inhibition of enzyme activity, leading to alterations in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting CDKs, thereby inducing cell cycle arrest and apoptosis . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with CDKs results in the inhibition of kinase activity, which is crucial for cell cycle progression . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for DNA replication and repair . These interactions can lead to alterations in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and regulate gene expression . This localization is critical for its role in modulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under basic conditions. One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired triazole-thione compound .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors and microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and improved safety profiles. For instance, microwave-assisted synthesis has been shown to efficiently produce derivatives of 1,2,4-triazoles with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable scaffold for drug development .

properties

IUPAC Name

4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEYNOAJNUCBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368541
Record name SBB040773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87239-95-0
Record name 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SBB040773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.